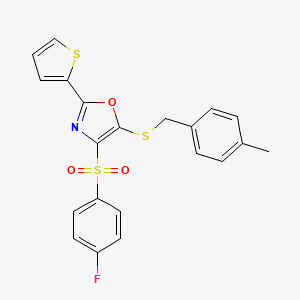![molecular formula C17H22N2O2 B2741631 N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide CAS No. 2411201-75-5](/img/structure/B2741631.png)
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety linked to a prop-2-enamide group. Its molecular formula is C17H22N2O2, and it has a molecular weight of 286.375 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide typically involves the reaction of 4-benzylpiperidine with an appropriate acylating agent. One common method includes the use of prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the carbonyl group in the piperidine ring can yield secondary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry.
Biology and Medicine: This compound has shown potential in the development of pharmaceuticals, particularly in the treatment of neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further research in neuropharmacology .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets in the body. It acts as a monoamine releasing agent, with a high selectivity for releasing dopamine over serotonin. This selectivity is crucial for its potential use in treating neurological disorders . The compound’s ability to inhibit the aggregation of amyloid-beta peptides also suggests its potential in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
4-Benzylpiperidine: Shares the benzylpiperidine core structure but lacks the prop-2-enamide group.
N-(1-Benzylpiperidin-4-yl)-2-furamide: Another derivative with a different functional group attached to the piperidine ring.
Uniqueness: N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide is unique due to its combination of the benzylpiperidine and prop-2-enamide groups. This structure imparts specific chemical reactivity and biological activity that is not observed in its analogs. Its ability to selectively release dopamine and inhibit amyloid-beta aggregation sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-16(20)18-13-17(21)19-10-8-15(9-11-19)12-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOABNWDDZOAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=O)N1CCC(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide](/img/structure/B2741548.png)
![1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2741550.png)
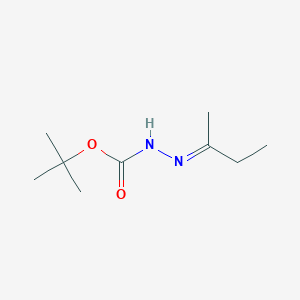

![[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/new.no-structure.jpg)
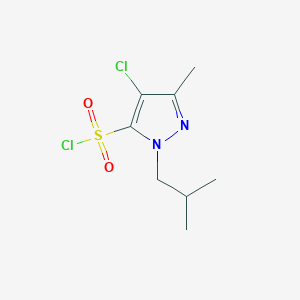
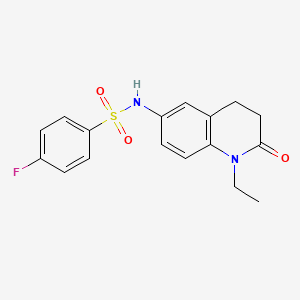
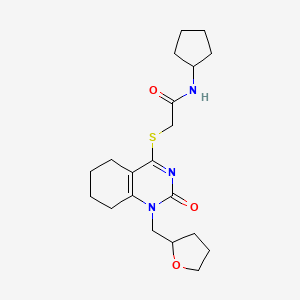
![1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2741563.png)
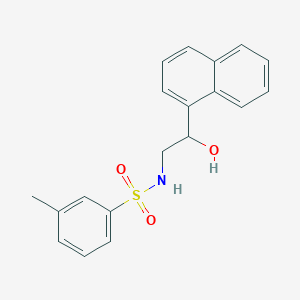
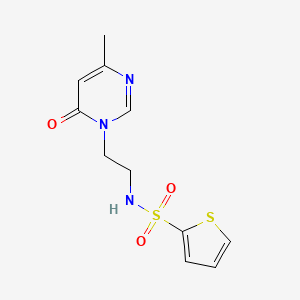
![3-[1-[(3-Ethynyl-5-fluorosulfonyloxybenzoyl)amino]ethyl]-4-methyl-1,2,4-triazole](/img/structure/B2741568.png)
![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2741569.png)
